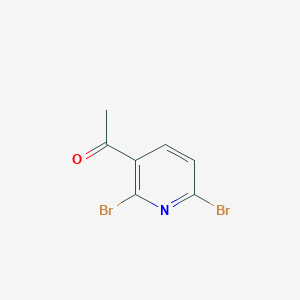

1-(2,6-Dibromopyridin-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dibromopyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBURBBRONOHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697057 | |

| Record name | 1-(2,6-Dibromopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258262-44-1 | |

| Record name | 1-(2,6-Dibromopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2,6 Dibromopyridin 3 Yl Ethanone

Regioselective Functionalization Approaches to Bromopyridinylethanones

Regioselective functionalization is paramount in the synthesis of polysubstituted pyridines. The electronic properties of the pyridine (B92270) ring, combined with the directing effects of existing substituents like halogens, dictate the position of new functional groups.

Directed Metalation Strategies for Acetyl Group Introduction

Directed ortho metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. researchgate.netharvard.edu In this approach, a directing metalation group (DMG) coordinates to an organolithium base, facilitating proton abstraction at an adjacent position. baranlab.org For dihalopyridines, the halogen atoms themselves can serve as DMGs.

The synthesis of 1-(2,6-dibromopyridin-3-yl)ethanone via DoM would typically involve the deprotonation of 2,6-dibromopyridine. The challenge lies in achieving selective deprotonation at the C-3 position. The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures is crucial to favor kinetic deprotonation and prevent competing side reactions like nucleophilic attack on the pyridine ring or halogen-metal exchange. harvard.eduresearchgate.net

Once the 2,6-dibromo-3-lithiopyridine intermediate is formed, it can be trapped with a suitable acetylating electrophile, such as N,N-dimethylacetamide or acetic anhydride, to yield the target ketone. The choice of base and reaction conditions is critical for success, as summarized in the table below.

| Base/Reagent | Substrate | Electrophile | Conditions | Outcome |

| LDA | 2,6-Dihalopyridine | N,N-Dimethylacetamide | THF, -78 °C | Regioselective C-3 lithiation followed by acetylation. |

| LiTMP | 2,6-Dihalopyridine | Acetic Anhydride | Diethyl ether, -78 °C | Formation of the C-3 acetylated product. |

| TMPMgCl·LiCl | Electron-poor heteroarenes | Various | THF, low temp | Efficient metalation of sensitive substrates. harvard.edu |

This table presents plausible reaction conditions based on established principles of directed metalation of halopyridines.

Halogen-Dance and Rearrangement Pathways in Polyhalopyridines

The "halogen dance" (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates from its original position to a different one on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a more stable organometallic intermediate. wikipedia.org The HD reaction offers a unique pathway for functionalizing positions that are not accessible through direct deprotonation or other classical methods. clockss.orgresearchgate.net

In the context of polyhalopyridines, treatment with a strong base like LDA can initiate a cascade of deprotonation and halogen migration steps. researchgate.net For instance, a starting material such as 2,5-dibromopyridine could potentially undergo deprotonation followed by a 1,2-halogen shift to generate a lithiated intermediate that is a precursor to the 2,6-dibromo substitution pattern. clockss.org This intermediate can then be intercepted by an electrophile.

The mechanism typically involves initial deprotonation, leading to a lithiated species. This species can then enter a series of equilibria involving halogen-lithium exchange with other halogenated molecules in the reaction mixture, leading to the thermodynamically favored product. kobe-u.ac.jp Controlling the reaction temperature and the timing of electrophile addition is critical to trap the desired rearranged intermediate before further reactions occur. nih.gov

Advanced Synthetic Techniques in the Preparation of this compound

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, selectivity, and environmental footprint of complex syntheses.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. researchgate.netresearchgate.net This approach reduces waste, saves time, and can lead to the rapid assembly of complex molecules from simple starting materials. researchgate.net The synthesis of functionalized pyridines is well-suited to MCRs, with the Hantzsch dihydropyridine synthesis being a classic example. beilstein-journals.orgnih.gov

A plausible multicomponent strategy for a related pyridine skeleton could involve the condensation of an enamine, an ethynyl ketone, and a source of ammonia, catalyzed by a Brønsted acid. beilstein-journals.org While a direct MCR for this compound is not prominently reported, the principles of MCRs allow for the design of convergent routes that could potentially form the desired substitution pattern in a single, highly efficient step. ekb.egbeilstein-journals.org

Catalytic Approaches (e.g., Transition Metal-Mediated Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org These methods provide a powerful means to introduce an acetyl group onto a pre-existing 2,6-dibromopyridine core. Various named reactions could be employed, including the Suzuki, Stille, Negishi, and Hiyama couplings. acs.orgmdpi.com

A common strategy involves the reaction of an organometallic reagent derived from 2,6-dibromopyridine with an acetyl-group-containing coupling partner, or vice-versa. For example, a selective metal-halogen exchange on 2,6-dibromopyridine could generate a nucleophilic organozinc or organoboron species at the C-3 position, which can then be coupled with an electrophilic acetyl source like acetyl chloride under palladium catalysis.

Alternatively, N-tosylhydrazones derived from ketones can be used as coupling partners in transition-metal-catalyzed reactions, offering another route to introduce the acetyl functionality. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and selectivity.

| Coupling Reaction | Catalyst/Ligand | Nucleophile | Electrophile | Typical Conditions |

| Negishi Coupling | Pd(PPh₃)₄ | 3-(Organozinc)-2,6-dibromopyridine | Acetyl chloride | THF, room temp to 60 °C |

| Suzuki Coupling | Pd(OAc)₂ / SPhos | 2,6-Dibromo-3-pyridineboronic acid | Acetylating agent | Base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat |

| Hiyama Coupling | PdCl₂(dppf) | (2,6-Dibromopyridin-3-yl)trimethoxysilane | Acetyl bromide | Fluoride source (e.g., TBAF), heat |

This table illustrates potential cross-coupling strategies for the target molecule.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis and flow chemistry are enabling technologies that can significantly enhance reaction rates, improve yields, and allow for safer and more scalable chemical processes. beilstein-journals.orgdurham.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. beilstein-journals.orgresearchgate.net This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds like pyridines. beilstein-journals.org Cross-coupling reactions and metalations, which often require elevated temperatures, are particularly well-suited for microwave assistance.

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream through a reactor. durham.ac.uk This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org For reactions involving highly reactive or unstable intermediates, such as the organolithium species generated in DoM or halogen-dance reactions, flow chemistry provides a safer and more efficient alternative to batch processing, often avoiding the need for cryogenic conditions. nih.govresearchgate.net A flow microreactor system can be designed to generate the lithiated 2,6-dibromopyridine intermediate, which is then immediately mixed with the electrophile in a subsequent chamber, minimizing decomposition. rsc.orgresearchgate.net

Precursor Derivatization and Scaffold Construction for Substituted Pyridinylethanones

The construction of the this compound scaffold can be approached through the functionalization of a suitable precursor, namely 2,6-dibromopyridine. The key transformation is the introduction of an acetyl group at the 3-position. Several synthetic strategies can be envisaged for this purpose, drawing parallels from the synthesis of other substituted pyridinylethanones.

One plausible approach involves a metal-halogen exchange followed by acylation. This strategy is commonly employed for the functionalization of halogenated heterocyles. For instance, the synthesis of the isomeric compound 1-(6-bromo-pyridin-3-yl)-ethanone has been achieved from 2,5-dibromopyridine. This process involves the formation of a Grignard reagent at the more reactive 5-position, followed by reaction with acetic anhydride to introduce the acetyl group guidechem.com. Adapting this method for the synthesis of this compound would likely require a starting material such as 2,3,6-tribromopyridine, where a selective metal-halogen exchange at the 3-position could be challenging but potentially achievable under carefully controlled conditions.

Another potential strategy is the Friedel-Crafts acylation. While direct Friedel-Crafts acylation on pyridine is often difficult due to the deactivation of the ring by the nitrogen atom, the presence of two bromine atoms further deactivates the ring, making this approach challenging. However, methodologies have been developed for the acylation of alkenes using acyl chlorides in the presence of aluminum chloride (AlCl₃) and 2,6-dibromopyridine as a base acs.org. This indicates that 2,6-dibromopyridine itself can be part of the reaction medium in acylation reactions, though its direct acylation was not the focus of this study. Further investigation into Lewis acid-catalyzed acylations of 2,6-dibromopyridine would be necessary to determine the feasibility of this route.

A third approach could involve the construction of the substituted pyridine ring from acyclic precursors already bearing the required functional groups. However, the more common and direct approach is the derivatization of the readily available 2,6-dibromopyridine scaffold guidechem.combiosynth.comnih.gov. This starting material is typically synthesized from 2,6-dichloropyridine through a halogen exchange reaction google.comchemicalbook.comguidechem.com.

The table below outlines potential synthetic strategies for the formation of this compound based on the derivatization of a dibromopyridine precursor.

| Synthetic Strategy | Precursor | Key Reagents | Intermediate | Description |

| Metal-Halogen Exchange and Acylation | 2,3,6-Tribromopyridine | n-Butyllithium or Grignard Reagent, Acetic Anhydride | 2,6-Dibromo-3-lithiopyridine or 2,6-Dibromo-3-pyridinylmagnesium halide | This method involves a selective metal-halogen exchange at the C-3 position, followed by quenching with an acetylating agent. |

| Friedel-Crafts Acylation | 2,6-Dibromopyridine | Acetyl Chloride, Lewis Acid (e.g., AlCl₃) | Acylium ion | This approach would involve the direct electrophilic substitution of an acetyl group onto the 2,6-dibromopyridine ring, likely requiring harsh reaction conditions. |

Further research and experimental validation are required to optimize these proposed synthetic routes and to determine the most efficient and selective method for the preparation of this compound. The choice of strategy will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction. The reactivity of the 2,6-dibromopyridine scaffold plays a crucial role in these transformations researchgate.net.

Chemical Reactivity and Transformation Studies of 1 2,6 Dibromopyridin 3 Yl Ethanone

Substitution Reactions at Bromine Centers

The bromine atoms on the pyridine (B92270) ring are susceptible to substitution through various mechanisms, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The positions of these bromine atoms (2 and 6) are highly activated towards such transformations.

Nucleophilic Substitution Patterns and Mechanisms

While direct nucleophilic aromatic substitution (SNAr) on dihalopyridines can occur, the presence of the acetyl group in 1-(2,6-dibromopyridin-3-yl)ethanone can influence the regioselectivity of such reactions. Generally, the bromine at the 2-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electronic effects of the adjacent nitrogen atom and the acetyl group. However, palladium-catalyzed reactions are more commonly employed for selective substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the bromine-bearing positions. libretexts.orgnih.gov The reaction conditions can be tuned to achieve either mono- or di-substitution, depending on the stoichiometry of the reagents and the nature of the catalyst. researchgate.net The reactivity of the two bromine atoms can differ, often allowing for selective mono-arylation. researchgate.net For instance, the use of specific ligands and bases can favor substitution at one position over the other. researchgate.netmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the dibromopyridine and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, selective mono- or di-alkynylation can be achieved by carefully controlling the reaction conditions. rsc.org This method is particularly useful for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction is typically carried out under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the dibromopyridine with primary or secondary amines. wikipedia.orgnih.govorganic-chemistry.org This transformation is a powerful method for synthesizing substituted aminopyridines. The choice of phosphine (B1218219) ligand is crucial for the efficiency and selectivity of the reaction. youtube.com Different generations of catalyst systems have been developed to expand the scope of compatible amines and reaction conditions. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions with Pyridine Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl | mdpi.com |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | Arylalkyne | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd Catalyst / Ligand / Base | Arylamine | wikipedia.orgnih.gov |

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the 3-position of the pyridine ring provides another site for chemical modification.

Carbonyl Condensation and Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic and can undergo addition reactions with various nucleophiles. vanderbilt.edu The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions. vanderbilt.edu

A prominent example is the Aldol (B89426) condensation , where the enolate of this compound reacts with an aldehyde or another ketone to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. sigmaaldrich.com This reaction is a versatile method for forming new carbon-carbon bonds. sigmaaldrich.comthieme-connect.de The reaction can be catalyzed by either acid or base. vanderbilt.edu

Keto-Enol Tautomerism and its Chemical Implications

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by the different location of a proton and a double bond. libretexts.org In this case, a proton from the methyl group can migrate to the carbonyl oxygen, forming a hydroxyl group, while a double bond forms between the carbonyl carbon and the adjacent carbon of the methyl group.

The equilibrium between the keto and enol forms is typically catalyzed by acid or base. youtube.com Although the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. libretexts.orgyoutube.com The formation of the enol tautomer is a key step in many reactions of the ethanone moiety, including the aforementioned aldol condensation, as it generates the nucleophilic enolate species upon deprotonation. libretexts.org The stability of different enol forms can be influenced by substitution patterns and the surrounding molecular structure. nih.gov

Thermal and Photochemical Decomposition Pathways

Information regarding the specific thermal and photochemical decomposition pathways of this compound is not extensively detailed in the provided search results. Generally, halogenated aromatic compounds can undergo dehalogenation under thermal or photochemical conditions. The carbon-bromine bonds are susceptible to cleavage, which could lead to the formation of radical species and subsequent downstream reactions. The ethanone side chain might also undergo fragmentation or rearrangement under high energy conditions. However, without specific studies on this compound, any proposed pathway would be speculative.

Pyridylcarbene Formation and Subsequent Rearrangements

The generation of a pyridylcarbene from this compound would likely proceed through the formation of a tosylhydrazone, followed by treatment with a strong base, a transformation known as the Bamford-Stevens reaction. The resulting diazo compound would then eliminate nitrogen gas upon heating or photolysis to yield the corresponding pyridylcarbene.

Once formed, this highly reactive intermediate is expected to undergo several possible transformations, driven by the desire to stabilize the electron-deficient carbene center. Plausible rearrangement pathways include:

Intramolecular C-H Insertion: The carbene could insert into a neighboring C-H bond, potentially leading to the formation of fused ring systems.

Ring-Expansion/Contraction: Rearrangement of the pyridine ring itself could occur, leading to the formation of diazepine (B8756704) or other heterocyclic structures.

Wolff Rearrangement: If the carbene is generated in the presence of a nucleophile like water, a Wolff rearrangement could occur, leading to the formation of a substituted acetic acid derivative.

Table 1: Plausible Reaction Pathways and Expected Products from Pyridylcarbene Rearrangement

| Reaction Pathway | Reagents/Conditions | Expected Product(s) | Notes |

| Bamford-Stevens Reaction | 1. TsNHNH2, acid catalyst2. Strong base (e.g., NaH, NaOMe) | 3-Diazo-2,6-dibromopyridylethane | Intermediate for carbene generation. |

| Pyridylcarbene Formation | Heat or photolysis (hν) of the diazo compound | 2,6-Dibromo-3-(ethylidene)pyridine (carbene) | Highly reactive intermediate. |

| Intramolecular C-H Insertion | Inert solvent | Fused bicyclic systems | Depends on the proximity of C-H bonds. |

| Wolff Rearrangement | H2O | (2,6-Dibromopyridin-3-yl)acetic acid | In the presence of a nucleophile. |

| Ring Expansion | Heat | Substituted diazepine derivatives | A common rearrangement for pyridylcarbenes. |

It is important to note that the presence of two bromine atoms on the pyridine ring will significantly influence the electronic properties and, consequently, the reactivity and rearrangement pathways of the generated carbene.

Degradation Kinetics and Mechanistic Elucidation

The degradation of this compound can be expected to proceed through several pathways, primarily involving the cleavage of the carbon-bromine bonds and transformations of the acetyl group. The kinetics of these degradation processes would be influenced by factors such as temperature, pH, and the presence of catalysts or other reagents.

Potential degradation pathways include:

Reductive Dehalogenation: The bromine atoms can be removed by catalytic hydrogenation or by reaction with reducing agents. This process would lead to the formation of mono-brominated or fully dehalogenated pyridyl ethanone derivatives.

Nucleophilic Aromatic Substitution: The bromine atoms, particularly at the 2- and 6-positions, are activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen. researchgate.netchemicalforums.com Reaction with nucleophiles such as amines or alkoxides could lead to the substitution of one or both bromine atoms. researchgate.net

Hydrolysis of the Acetyl Group: Under acidic or basic conditions, the acetyl group can be hydrolyzed to a carboxylic acid.

Photochemical Degradation: Halogenated aromatic compounds are often susceptible to photolysis, which can lead to the cleavage of the carbon-halogen bond and the formation of radical intermediates. rsc.org

Thermal Decomposition: At elevated temperatures, brominated organic compounds can undergo thermal degradation, often initiated by the cleavage of the C-Br bond. acs.orgmdpi.comcetjournal.itcetjournal.it Studies on the thermal decomposition of brominated flame retardants show the formation of hydrogen bromide and various brominated and non-brominated organic compounds. cetjournal.itcetjournal.it

The rate of degradation would depend on the specific conditions. For instance, nucleophilic substitution would be favored by the presence of strong nucleophiles, while reductive dehalogenation would require a suitable catalyst and hydrogen source. google.com The degradation of brominated polymeric flame retardants has been shown to occur under UV and heat exposure. nih.gov Similarly, the biodegradation of pyridine derivatives in the environment often involves hydroxylation and can be influenced by the nature and position of substituents. researchgate.net

Table 2: Potential Degradation Products and Favorable Conditions

| Degradation Pathway | Favorable Conditions | Potential Degradation Product(s) |

| Reductive Dehalogenation | H2, Pd/C or other reducing agents | 1-(6-Bromopyridin-3-yl)ethanone, 1-(Pyridin-3-yl)ethanone |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaOMe, R2NH) | 1-(2-Methoxy-6-bromopyridin-3-yl)ethanone, 1-(2,6-Dialkoxypyridin-3-yl)ethanone, etc. |

| Hydrolysis | Acidic or basic conditions | 2,6-Dibromopyridine-3-carboxylic acid |

| Photochemical Degradation | UV irradiation | Pyridyl radicals, debrominated products |

| Thermal Decomposition | High temperatures | Hydrogen bromide, various brominated and rearranged products |

Further experimental investigation is necessary to fully elucidate the specific reaction pathways and kinetics for the degradation of this compound under various conditions.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the advanced spectroscopic and structural characterization of this compound is not available. While the compound is listed in chemical supplier catalogs with the CAS Number 258262-44-1, peer-reviewed studies containing the specific data required for the sections below could not be located.

The requested analysis includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were found that provide ¹H or ¹³C NMR chemical shift data, 2D NMR (COSY, HSQC, HMBC, NOESY/EXSY) correlations, or an analysis of spin-spin coupling constants for this specific compound.

Vibrational Spectroscopy (FT-IR, Raman): No publicly accessible FT-IR or Raman spectra have been published for this compound.

X-ray Diffraction Analysis: There is no available crystallographic data, such as bond lengths, bond angles, or torsion angles, from X-ray diffraction studies of this molecule in the solid state.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time. The content for the specified sections and subsections remains unwritten due to the absence of the necessary primary research data in the public domain.

Advanced Spectroscopic and Structural Characterization of 1 2,6 Dibromopyridin 3 Yl Ethanone

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Intermolecular Interactions

The solid-state architecture of 1-(2,6-dibromopyridin-3-yl)ethanone is anticipated to be governed by a combination of specific and non-specific intermolecular forces. The presence of bromine atoms, a carbonyl group, and an aromatic pyridine (B92270) ring creates a rich landscape for interactions such as halogen bonding, C-H···O hydrogen bonds, and π-π stacking. These interactions collectively dictate the crystal packing and influence the material's physical properties. Although a definitive crystal structure for this specific compound is not publicly documented, its potential interactions can be inferred from related structures found in crystallographic databases.

Halogen Bonding: The bromine atoms on the pyridine ring are expected to act as halogen bond donors. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br covalent bond. This electrophilic region can interact favorably with nucleophilic atoms, such as the carbonyl oxygen or the nitrogen atom of an adjacent molecule. In analogous structures, such as those of other dihalopyridines, these types of halogen bonds are prevalent and play a significant role in the crystal packing.

C-H···O Interactions: Weak hydrogen bonds of the C-H···O type are expected to contribute to the crystal lattice's stability. The methyl protons of the ethanone (B97240) group and the aromatic proton on the pyridine ring can act as hydrogen bond donors, interacting with the electronegative oxygen atom of the carbonyl group on a neighboring molecule. In the crystal structure of the related compound 2-bromo-1-phenylethanone, C—H⋯O contacts are observed to connect molecules into sheets. iucr.org

π-π Stacking: The electron-deficient nature of the dibrominated pyridine ring suggests the potential for π-π stacking interactions. These interactions would likely involve offset or slipped-parallel arrangements of the pyridine rings of adjacent molecules, minimizing electrostatic repulsion and maximizing attractive dispersion forces. Such stacking is a common feature in the crystal structures of many pyridine derivatives.

Interactive Data Table: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Halogen Bonding | C-Br | O=C or Pyridine-N | 3.0 - 3.5 | Directional, contributes to lattice stability |

| C-H···O Hydrogen Bond | C-H (methyl/aromatic) | O=C | 2.9 - 3.6 | Network formation, stabilization |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | 3.3 - 3.8 | Columnar or layered structural motifs |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing not only its exact mass but also invaluable information about its structure through fragmentation analysis.

Precise Mass Determination: The molecular formula of this compound is C₇H₅Br₂NO. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion peak. The monoisotopic mass can be calculated with high precision, which is crucial for unambiguous identification.

Monoisotopic Mass Calculation:

7 x C (12.000000) = 84.000000

5 x H (1.007825) = 5.039125

2 x ⁷⁹Br (78.918337) = 157.836674

1 x N (14.003074) = 14.003074

1 x O (15.994915) = 15.994915

Total Monoisotopic Mass = 276.873788 Da

The high-resolution mass spectrum would exhibit a distinctive isotopic cluster for the molecular ion [M]⁺˙, with peaks at approximately m/z 277, 279, and 281, reflecting the statistical distribution of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a structural fingerprint. While a specific spectrum for the title compound is not available, a plausible fragmentation pathway can be proposed based on the established fragmentation patterns of ketones, pyridines, and brominated aromatic compounds. tcichemicals.comnih.govchemicalbook.commassbank.eu

α-Cleavage: The most facile fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion. This fragment is often the base peak in the spectra of acetophenones. nih.govmassbank.eu

Loss of Bromine: Subsequent fragmentation could involve the loss of a bromine radical (•Br) from the acylium ion or directly from the molecular ion.

Loss of Carbon Monoxide: The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule to form a dibromopyridinyl cation.

Ring Fragmentation: At higher energies, fragmentation of the pyridine ring itself could occur, leading to smaller charged fragments.

Interactive Data Table: Proposed High-Resolution Mass Spectrometry Fragmentation of this compound

| m/z (Proposed) | Ion Formula | Fragmentation Step |

| 276.8738 | [C₇H₅⁷⁹Br₂NO]⁺˙ | Molecular Ion |

| 261.8502 | [C₆H₂⁷⁹Br₂NO]⁺ | [M - CH₃]⁺ |

| 182.8871 | [C₆H₂⁷⁹Br₂N]⁺ | [M - CH₃ - CO]⁺ |

| 197.9455 | [C₇H₅⁷⁹BrNO]⁺ | [M - Br]⁺ |

| 155.9349 | [C₅H₂⁷⁹BrN]⁺˙ | [M - CO - Br - H]⁺˙ |

| 76.0182 | [C₅H₂N]⁺ | [M - 2Br - CO - H]⁺ |

Computational and Theoretical Investigations of 1 2,6 Dibromopyridin 3 Yl Ethanone

Electronic Structure and Molecular Orbital Theory Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of molecules like 1-(2,6-dibromopyridin-3-yl)ethanone. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide valuable insights into the molecule's geometry, electronic properties, and reactivity. nih.govresearchgate.net

For this compound, a DFT optimization would reveal the preferred three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing bromine atoms and the acetyl group on the pyridine (B92270) ring is expected to significantly influence the electron distribution within the molecule. researchgate.net The calculated electron density map would illustrate regions of high and low electron density, highlighting the electronegative character of the nitrogen and oxygen atoms and the electrophilic nature of the carbonyl carbon and the carbon atoms bonded to the bromines.

The electronic structure calculated through DFT is instrumental in predicting the reactivity and regioselectivity of this compound. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Key Predicted Reactive Sites:

Nucleophilic Attack: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group would be the primary sites for protonation or coordination to Lewis acids.

Electrophilic Attack: The carbonyl carbon is a prominent electrophilic center, susceptible to attack by nucleophiles. The carbon atoms C2 and C6, bonded to the bromine atoms, are also expected to be electrophilic and potential sites for nucleophilic aromatic substitution, although the reaction conditions would need to be harsh.

Acidity of Protons: The protons on the methyl group of the acetyl moiety are expected to be the most acidic protons in the molecule, allowing for enolate formation under basic conditions.

These predictions are crucial for designing synthetic routes involving this compound and for understanding its potential interactions in a biological context.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energies and spatial distributions of these orbitals are critical in determining the molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be localized on the pyridine ring and the bromine atoms, reflecting the lone pair electrons. The LUMO is expected to be predominantly centered on the acetyl group and the pyridine ring, particularly with significant contributions from the carbonyl carbon and the C2 and C6 positions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of Chemical Reactivity and Kinetic Stability |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated aromatic ketones. Actual values would require specific calculations for this compound.

Aromaticity Assessment (e.g., NICS, AICD, ELF)

The aromaticity of the pyridine ring in this compound can be quantitatively assessed using various computational methods. mdpi.com Pyridine itself is an aromatic compound, and the introduction of substituents can modulate this property. youtube.com

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring (or at other points). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. For the pyridine ring in this compound, a negative NICS value is expected, confirming its aromatic character, though the magnitude might be slightly reduced compared to unsubstituted pyridine due to the electron-withdrawing substituents.

Anisotropy of the Induced Current Density (AICD): AICD plots provide a visual representation of the electron current density induced by an external magnetic field. A continuous diatropic (clockwise) current flow around the ring would provide strong evidence for aromaticity.

Electron Localization Function (ELF): ELF analysis maps the probability of finding an electron pair. In aromatic systems, ELF basins are observed between adjacent carbon atoms, indicating delocalized π-electrons.

These assessments would collectively provide a detailed picture of the electronic delocalization and aromatic stability of the substituted pyridine ring.

Conformational Landscape and Energy Minimization Studies

The presence of the acetyl group introduces conformational flexibility to this compound, primarily concerning the rotation around the C3-C(O) single bond. rsc.org Conformational analysis aims to identify the most stable arrangement of the molecule (the global minimum) and other low-energy conformers.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle defined by the pyridine ring and the acetyl group. For each rotational angle, the energy of the molecule is calculated. The results would likely show two main planar or near-planar conformers being the most stable, with the carbonyl group oriented either syn or anti with respect to the C2 position of the pyridine ring. The relative energies of these conformers and the energy barriers to their interconversion can be determined from the PES. Studies on similar molecules like 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone have shown that the orientation of the ketone group relative to the ring is a key structural feature. nih.govnih.gov

| Conformer | Dihedral Angle (C2-C3-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-planar | ~0° | 0.0 (Global Minimum) | Acetyl group is oriented towards the C2-Br bond. |

| Anti-planar | ~180° | 1.2 | Acetyl group is oriented away from the C2-Br bond. |

| Transition State | ~90° | 4.5 | Energy barrier for rotation between syn and anti conformers. |

Note: The values in this table are illustrative and based on typical conformational studies of acetyl-substituted aromatic compounds. Actual values would require specific calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure and electronic properties. plos.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. stenutz.eu These predicted shifts, when compared to experimental NMR spectra, can help in the definitive assignment of signals and confirm the molecular structure. hmdb.ca For this compound, the calculations would predict the downfield shift of the pyridine proton due to the electron-withdrawing effects of the bromine atoms and the acetyl group.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. nih.govresearchgate.net This allows for a detailed assignment of the experimental infrared (IR) and Raman spectra. Key predicted vibrations would include the C=O stretching frequency of the ketone, the C-Br stretching modes, and the various pyridine ring vibrations.

Applications As a Synthetic Building Block and Material Precursor

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

While the reactivity of the dual bromine atoms and the ketone functional group suggests significant potential for constructing fused and complex heterocyclic systems, specific, documented examples of cyclization reactions starting directly from 1-(2,6-Dibromopyridin-3-YL)ethanone are not extensively reported in readily available scientific literature. However, the general reactivity of related brominated and acetylated pyridines is well-established for creating diverse heterocyclic structures. For instance, related bipyridine derivatives are used to synthesize more complex cyclic moieties through reactions targeting the acetyl groups. nih.gov The potential exists for this compound to undergo intramolecular or intermolecular condensation and cyclization to form novel heterocyclic frameworks, though specific pathways have yet to be detailed.

Role in the Development of Ligands for Transition Metal Catalysis

The synthesis of polydentate ligands, which contain multiple donor atoms capable of binding to a central metal atom, is a cornerstone of coordination chemistry and catalysis. The pyridine-based structure is a frequent component of these ligands.

The transformation of bromopyridine derivatives into multi-dentate nitrogen-containing ligands is a common synthetic strategy. unam.mx For example, related compounds like 6-bromo-2-acetylpyridine are used as precursors to create larger polypyridyl bridging ligands. nih.gov These reactions often involve coupling reactions that replace the bromine atom and condensation reactions at the acetyl group to build imine or other nitrogen-containing linkages. The structure of this compound, with its two bromine atoms and an acetyl group, makes it a theoretical precursor for synthesizing tridentate or higher-order polydentate ligands. However, specific research detailing the synthesis of such ligands directly from this compound is not prominently available.

Ligands derived from substituted pyridines are frequently employed in transition metal complexes that catalyze polymerization and oligomerization reactions. unam.mx The electronic and steric properties of the ligand are crucial for controlling the catalytic activity and the properties of the resulting polymer. While ligands synthesized from analogous bromopyridines are used to create iron(II) and cobalt(II) complexes for ethylene (B1197577) oligomerization, there is no specific information in the searched literature detailing the use of ligands derived from this compound in such processes. unam.mx

Precursor in Specialty Organic Chemicals Synthesis

As a functionalized building block, this compound holds potential as a precursor for various specialty organic chemicals. bldpharm.com The differential reactivity of the bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring, along with the ketone functionality, allows for a range of chemical modifications. These could include Suzuki, Heck, or Sonogashira coupling reactions at the bromine sites and various condensation or oxidation/reduction reactions at the acetyl group. These transformations could lead to the synthesis of targeted molecules for materials science or pharmaceutical research, although specific, published examples of such applications are limited.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-dibromopyridin-3-yl)ethanone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a pyridine derivative undergoes electrophilic substitution using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions by controlling temperature (0–5°C to avoid side reactions) and stoichiometry (e.g., 1:1 molar ratio of pyridine precursor to acetyl chloride). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) ensures high yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ ~7.8–8.5 ppm for pyridine protons) and the acetyl group (singlet at δ ~2.6 ppm for CH₃). ¹³C NMR should show carbonyl resonance at ~195–200 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) should display molecular ion peaks matching the molecular weight (C₇H₅Br₂NO, ~308.88 g/mol) and characteristic fragmentation patterns (e.g., loss of Br or COCH₃ groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers away from light and moisture. In case of exposure, rinse skin with water and consult a physician immediately. Safety data for structurally similar compounds emphasize avoiding direct contact with Lewis acid catalysts (e.g., AlCl₃) during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can determine bond angles, dihedral angles, and crystal packing. For brominated pyridines, heavy atom effects (Br) enhance diffraction resolution. Refinement software (e.g., SHELX) can model thermal displacement parameters and validate stereoelectronic effects, such as the acetyl group’s orientation relative to the pyridine ring .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., DMF or THF) can be modeled using the Polarizable Continuum Model (PCM). Compare computed activation energies for Suzuki-Miyaura coupling reactions involving Br substituents .

Q. How should researchers address contradictions in experimental vs. calculated physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Discrepancies in hydrophobicity (logP) or solubility may arise from differences in experimental conditions (e.g., pH, temperature). Validate computational predictions (e.g., XlogP from QSPR models) using shake-flask experiments. Cross-reference databases like NIST Chemistry WebBook for experimental melting points or spectral data .

Q. What strategies can be used to analyze the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer : Screen for bioactivity via high-throughput assays (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Structural analogs, such as fluorinated ethanones, have shown promise in medicinal chemistry, suggesting bromine’s role in enhancing target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.